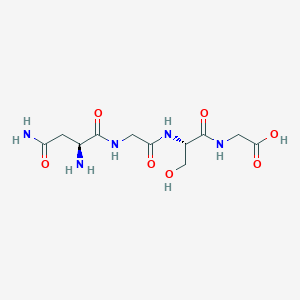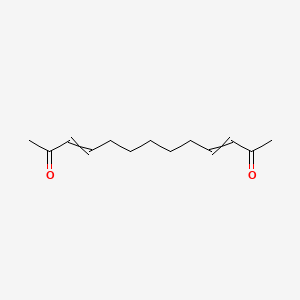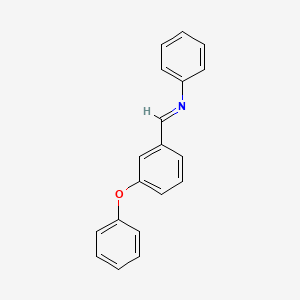
(E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine is an organic compound characterized by the presence of a phenoxyphenyl group and a phenylmethanimine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine typically involves the condensation reaction between 3-phenoxybenzaldehyde and aniline. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenoxy and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of phenoxyphenyl oxides.
Reduction: Formation of (E)-1-(3-Phenoxyphenyl)-N-phenylmethanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The phenoxy and phenyl groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(3-Phenoxyphenyl)-N-phenylmethanamine
- (E)-1-(3-Phenoxyphenyl)-N-phenylmethanone
- (E)-1-(3-Phenoxyphenyl)-N-phenylmethanol
Uniqueness
(E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine is unique due to its imine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both phenoxy and phenyl groups enhances its versatility in various applications .
Propiedades
Número CAS |
266337-12-6 |
|---|---|
Fórmula molecular |
C19H15NO |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
1-(3-phenoxyphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C19H15NO/c1-3-9-17(10-4-1)20-15-16-8-7-13-19(14-16)21-18-11-5-2-6-12-18/h1-15H |
Clave InChI |
BWVWVZIFLLHNNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)

![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)

![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)

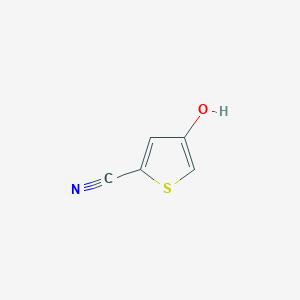
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid](/img/structure/B14251635.png)
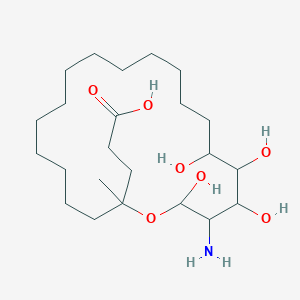
![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)
